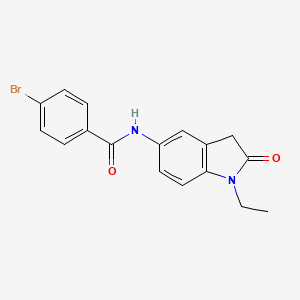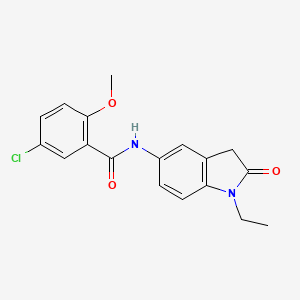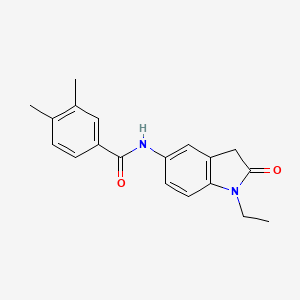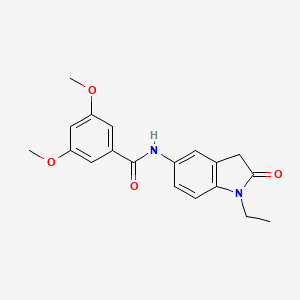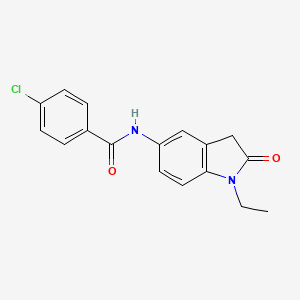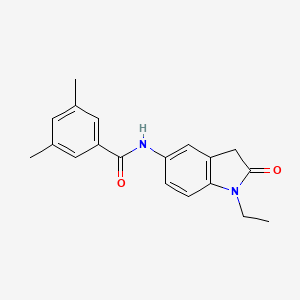
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide, abbreviated as NEDB, is an indole-based compound that has been studied extensively in recent years due to its potential applications in various scientific fields. NEDB is a small molecule that can be synthesized by a variety of methods and has been found to possess a variety of properties, such as its ability to act as a fluorescent sensor and its potential use in medical imaging. In addition, NEDB has been studied for its potential use in drug delivery, drug screening, and gene regulation. In
Aplicaciones Científicas De Investigación
NEDB has been studied extensively in recent years due to its potential applications in various scientific fields. NEDB has been found to act as a fluorescent sensor and has potential applications in medical imaging, drug delivery, and drug screening. In addition, NEDB has been studied for its potential use in gene regulation, as it has been found to interact with DNA and RNA. Furthermore, NEDB has been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of NEDB is not yet fully understood. However, it is believed that NEDB binds to DNA and RNA, which may lead to the inhibition of gene expression and the inhibition of cell growth. In addition, NEDB has been found to interact with proteins and enzymes, which may lead to changes in the activity of these proteins and enzymes.
Biochemical and Physiological Effects
NEDB has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that NEDB can inhibit the growth of cancer cells and can induce apoptosis in these cells. In addition, NEDB has been found to inhibit the activity of certain enzymes and proteins, which may lead to changes in the expression of genes. Furthermore, NEDB has been found to interact with DNA and RNA, which may lead to changes in gene expression and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of NEDB in laboratory experiments has several advantages. First, NEDB is relatively inexpensive and easy to synthesize. Second, NEDB is relatively stable and can be stored for long periods of time. Third, NEDB has been found to have a variety of biological activities, making it a useful tool for studying gene regulation and cancer therapy. However, there are also some limitations to the use of NEDB in laboratory experiments. For example, NEDB is not very soluble in water, making it difficult to use in aqueous solutions. In addition, NEDB has been found to interact with proteins and enzymes, which may lead to changes in the activity of these proteins and enzymes.
Direcciones Futuras
The potential applications of NEDB are vast and the possibilities for future research are numerous. One potential area of research is the development of new methods for synthesizing NEDB. Additionally, further research could be conducted to better understand the mechanism of action of NEDB and its effects on gene regulation. Furthermore, further research could be conducted to explore the potential of NEDB as a drug delivery system and its potential use in cancer therapy. Finally, further research could be conducted to investigate the potential of NEDB as a fluorescent sensor and its potential use in medical imaging.
Métodos De Síntesis
NEDB can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille reaction. The Grignard reaction is a nucleophilic addition reaction that involves the addition of a Grignard reagent to an aldehyde or ketone, resulting in the formation of a tertiary alcohol. The Wittig reaction involves the formation of an alkylidene from a phosphonium salt, which can then be reacted with an aldehyde or ketone. The Stille reaction is a palladium-catalyzed coupling reaction that involves the formation of a carbon-carbon bond between an organostannane and an aryl halide. All of these methods can be used to synthesize NEDB.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-21-17-6-5-16(10-14(17)11-18(21)22)20-19(23)15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGOOYDMWVGODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylamino)-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6571832.png)
![3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571835.png)
![3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571847.png)
![8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571854.png)
![N-[4-({3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6571869.png)
![8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571891.png)
![8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571896.png)
